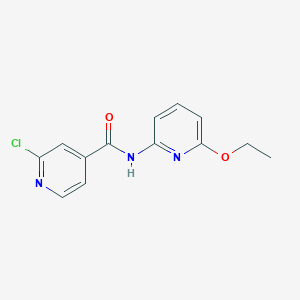
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, also known as PETT, is a compound that has gained significant attention in the scientific community due to its potential use in various research applications. PETT is a heterocyclic compound that contains a thiadiazole ring, a urea moiety, and a phenethylthio group.
Wissenschaftliche Forschungsanwendungen
Advanced Catalysis
Silica-based nanoparticles, including functionalized silica nanoparticles, have emerged as promising catalysts due to their unique physiochemical properties. These nanoparticles can be tailored for specific catalytic reactions by modifying their surface properties. For instance, the surface modification of silica nanoparticles with organic ligands can enhance their catalytic activity and selectivity. Researchers have explored the use of these nanoparticles in various catalytic processes, such as oxidation reactions, hydrogenation, and Suzuki coupling reactions .
Drug Delivery
Functionalized silica nanoparticles offer an excellent platform for drug delivery systems. Their large surface area, tunable pore size, and biocompatibility make them ideal carriers for therapeutic agents. By attaching drug molecules to the nanoparticle surface or encapsulating them within the pores, scientists can achieve controlled release, targeted delivery, and improved bioavailability. These nanoparticles have been investigated for delivering anticancer drugs, antibiotics, and other therapeutic compounds .
Biomedical Applications
Silica-based nanoparticles find applications in biomedicine, ranging from imaging to therapy. They can be functionalized with fluorescent dyes, antibodies, or peptides for targeted imaging of specific tissues or cells. Additionally, researchers have explored their use in photothermal therapy, where the nanoparticles absorb light and convert it into heat, selectively destroying cancer cells. Silica nanoparticles also play a role in tissue engineering and regenerative medicine .
Environmental Remediation
Functionalized silica nanoparticles contribute to environmental cleanup efforts. They can adsorb heavy metals, organic pollutants, and dyes from contaminated water sources. Surface modifications enhance their adsorption capacity and selectivity. Researchers have investigated their use in treating wastewater from industrial processes, reducing environmental pollution .
Wastewater Treatment
Silica nanoparticles, when functionalized, can efficiently remove contaminants from wastewater. Their high surface area allows for effective adsorption of pollutants, while surface modifications improve their stability and reusability. These nanoparticles have been studied for removing heavy metals, organic compounds, and even microorganisms from water .
Other Applications
Beyond the mentioned fields, functionalized silica nanoparticles have found applications in areas like sensor technology, gas separation, and as carriers for enzymes and proteins. Their versatility continues to inspire innovative research and development across multiple disciplines .
Eigenschaften
IUPAC Name |
1-phenyl-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c22-15(18-14-9-5-2-6-10-14)19-16-20-21-17(24-16)23-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDIGABVMNDGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Phenethylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

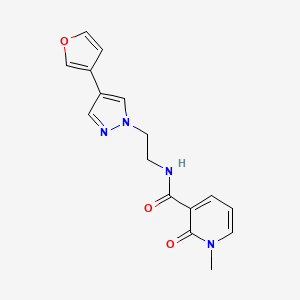
![N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648096.png)
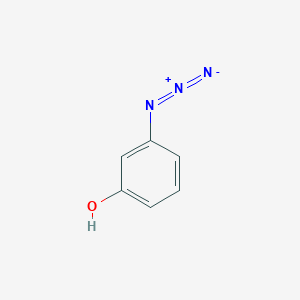
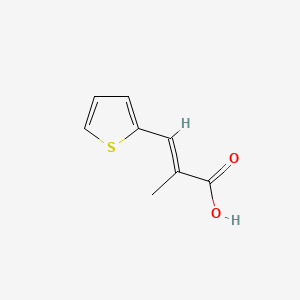
![N-(3,5-dimethylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2648100.png)
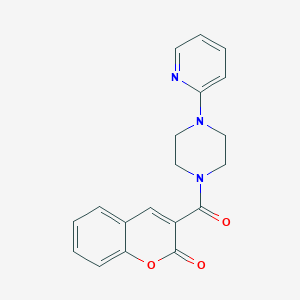
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)

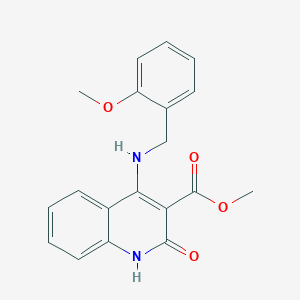


![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)
